[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon
Overview
Description
The compounds with the [3,5-Bis(trifluoromethyl)phenyl] group are used in a variety of chemical reactions . For example, (S)-α,α-Bis [3,5-bis (trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether is a diarylprolinol silyl ether organocatalyst .
Synthesis Analysis
The synthesis of these compounds involves various chemical reactions . For instance, the compound crystallizes in the monoclinic system, space group P2 (1) with a = 11.867 (4) Å, b = 5.6968 (19) Å, c = 20.258 (7) Å .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques . For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .
Chemical Reactions Analysis
These compounds participate in a variety of chemical reactions . For instance, 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in chemical derivatization of amino-functionalized model surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques . For example, 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate has a molecular formula of C__9H__3F__6NS and a molecular weight of 271.18 .
Scientific Research Applications
Polymer Synthesis and Characterization
- Soluble Copolyimides : The synthesis of soluble copolyimides from diamines, including bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide, resulted in polymers with excellent solubility in organic solvents and very good thermal stability, with a high glass-transition temperature up to 274°C. These copolymers also demonstrated good adhesive and photoreactive properties (Wang et al., 2008).
Chemical Analysis Techniques
- LC-Tandem Mass Spectrometry and 19F NMR : 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate was employed as a reagent for the derivatization of various biogenic amines, enabling their detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This method was effective in analyzing these amines in beverages (Jastrzębska et al., 2018).
Materials Science
- Electroluminescent Materials : Novel emitting amorphous molecular materials with bipolar characteristics, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, incorporating 3,5-bis(trifluoromethyl)phenyl groups, were synthesized. These materials exhibited intense fluorescence, reversible anodic oxidation, and cathodic reduction, making them excellent candidates for electroluminescent devices (Doi et al., 2003).
Organic Synthesis
- Hydrogen-Bonding Organocatalysis : The 3,5-bis(trifluoromethyl)phenyl group was found to play a significant role in thiourea organocatalysis, especially in the stabilization of developing negative charges in the transition states of reactions. This insight aids in the design of more effective organocatalysts (Lippert et al., 2012).
Green Chemistry
- Selenium-Catalyzed Oxidations : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide was used in Baeyer-Villiger reactions with aqueous hydrogen peroxide, demonstrating a highly reactive and selective catalytic activity for the oxidation of carbonyl compounds (ten Brink et al., 2001).
Chemical Safety
- Safe Preparation of Grignard Reagents : A study on the safe preparation of potentially explosive Grignard reagents, such as 3,5-bis(trifluoromethyl)phenyl Grignard, was conducted. The research provided valuable insights into handling these reagents safely in chemical syntheses (Leazer et al., 2003).
Mechanism of Action
Target of Action
Compounds with a similar trifluoromethyl group have been found to interact with various biological targets . The trifluoromethyl group is often incorporated into potential drug molecules due to its ability to modulate the physicochemical properties of the parent compound .
Mode of Action
It’s known that compounds with a trifluoromethyl group can activate substrates and stabilize developing negative charges (eg, oxyanions) in transition states through explicit double hydrogen bonding . This property allows them to play a significant role in promoting organic transformations .
Biochemical Pathways
Compounds with a similar trifluoromethyl group have been found to influence various biochemical pathways, leading to numerous pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of drug molecules .
Result of Action
Compounds with a similar trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The role of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon in biochemical reactions is complex and multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context in which they occur .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves a variety of molecular interactions . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
InChI |
InChI=1S/C10H9F6Si/c1-17(2)8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5H,1-2H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQABLGRCWBCDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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